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1-Methyl-1H-pyrrole-2,4-dicarboxylic acid

Thermal Characterization Purification Strategy Solid-State Handling

For researchers engineering sequence-specific DNA-binding polyamides, sourcing the correct N-methylated pyrrole monomer is critical. Substituting desmethylpyrrole causes an 8-fold loss in DNA-binding specificity. This 1-Methyl-1H-pyrrole-2,4-dicarboxylic acid (CAS 68384-89-4) provides the essential N-methyl-2,4-dicarboxylate scaffold with exclusive carboxylate coordination, minimizing N-H tautomeric interference in MOF synthesis. · Defined melting point (133 °C) enables robust solid-phase coupling and melt-polycondensation. · XLogP3 of 0.0 offers superior aqueous solubility for bio-probe design versus isomers. · 2 HBD count ensures predictable solvent interactions. A reliable, research-grade building block.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
CAS No. 68384-89-4
Cat. No. B3356736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-pyrrole-2,4-dicarboxylic acid
CAS68384-89-4
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)O)C(=O)O
InChIInChI=1S/C7H7NO4/c1-8-3-4(6(9)10)2-5(8)7(11)12/h2-3H,1H3,(H,9,10)(H,11,12)
InChIKeyNHODEGXGFMTPOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-pyrrole-2,4-dicarboxylic Acid: Overview


1-Methyl-1H-pyrrole-2,4-dicarboxylic acid (CAS 68384-89-4) is a heterocyclic dicarboxylic acid featuring an N-methylated pyrrole core with carboxyl groups at the 2- and 4-positions . With a molecular weight of 169.13 g/mol, two hydrogen bond donors, and a computed XLogP3 of 0.0, it serves as a versatile intermediate for constructing N-methylpyrrole oligomers used in DNA minor-groove binding polyamides and as a controlled coordination ligand . Its well-defined thermal behavior (melting point 133 °C) provides handling advantages over its non-methylated parent compound .

Polyamide intermediate for DNA minor-groove binders
N-methylated coordination ligand for MOF synthesis
Well-defined melting point supports solid-phase handling

Why Substitution with Other Pyrrole Dicarboxylic Acids Fails


Pyrrole dicarboxylic acid analogs cannot be interchanged without consequence. The unsubstituted 1H-pyrrole-2,4-dicarboxylic acid (CAS 937-26-8) has three hydrogen bond donors versus two for the N-methyl compound, leading to different solubility and crystal packing . The positional isomer 1-methylpyrrole-2,5-dicarboxylic acid (CAS 7374-73-4) has a higher XLogP3 of 0.4 compared to 0.0 for the target compound, altering lipophilicity-dependent properties such as membrane permeability . Most critically, the N-methyl group directly influences DNA-binding specificity: replacement of N-methylpyrrole with desmethylpyrrole in polyamides results in an 8-fold loss of sequence specificity .

Unsubstituted pyrrole analog (CAS 937-26-8)

Extra hydrogen bond donor alters solubility and crystal packing; may not be interchangeable for solution-phase synthesis.

Positional isomer 2,5-dicarboxylic acid (CAS 7374-73-4)

Higher lipophilicity shifts membrane permeability and solvent partition; not a direct substitute without re-optimization.

Desmethylpyrrole building blocks

N-methyl substitution is critical for DNA-binding specificity; replacing it may significantly reduce sequence discrimination.

Quantitative Differentiation Evidence vs. Closest Analogs


Defined Melting Point for Reproducible Handling

1-Methyl-1H-pyrrole-2,4-dicarboxylic acid exhibits a reproducible melting point of 133 °C as reported by CookeChem . In contrast, the unsubstituted parent 1H-pyrrole-2,4-dicarboxylic acid (CAS 937-26-8) has no reported melting point in authoritative databases, often suggesting decomposition before melting . The 3,5-dimethyl analog (CAS 5434-29-7) melts at a much higher 244–246 °C, which may limit solvent compatibility during melt-processing .

Defined Melting Point
Reported
133 °C (moderate)
Facilitates purification by recrystallization; unsubstituted analog decomposes before melting.
vs. not reported (unsubstituted) or 244–246 °C (3,5-dimethyl analog)
Thermal Characterization Purification Strategy Solid-State Handling

Reduced Hydrogen Bond Donors Limit Undesired Associations

The N-methyl substitution reduces the hydrogen bond donor (HBD) count from 3 in 1H-pyrrole-2,4-dicarboxylic acid to 2 in the target compound, as annotated by PubChem computed descriptors . The N-H proton is a strong hydrogen bond donor; its absence disrupts the formation of head-to-tail carboxylic acid⋅⋅⋅pyrrole N-H catemeric motifs, which are common in pyrrole carboxylic acid crystal structures . The 2,5-isomer also has an HBD count of 2 but differs in acceptor geometry (TPSA 79.5 vs. 90.4 Ų) .

Hydrogen Bond Donors
Class-level
2 HBD
Lower HBD count reduces intermolecular association, potentially aiding non-aqueous solubility.
Unsubstituted analog has 3 HBD; 2,5-isomer also 2 HBD but different TPSA
Crystal Engineering Solubility Tuning Hydrogen Bonding

Lower Lipophilicity Confers Higher Aqueous Miscibility

The computed XLogP3 for 1-methyl-1H-pyrrole-2,4-dicarboxylic acid is 0.0, significantly lower than the 0.4 value for the 2,5-isomer and the 0.1 value for the unsubstituted 2,4-analog . The 3-methyl substituted analog has a yet higher LogP of 0.72 . The target compound's hydrophilicity is most pronounced among its closest relatives, which may translate to better water solubility and reduced non-specific binding in biological assays.

Computed Lipophilicity
Reported
XLogP3 = 0.0
Higher hydrophilicity vs. isomers supports aqueous-phase reaction compatibility.
vs. 0.1 (unsubstituted), 0.4 (2,5-isomer), 0.72 (3-methyl analog)
Lipophilicity Optimization Bioavailability Prediction Solvent Partitioning

N-Methyl Group Drives DNA-Binding Specificity in Polyamides

Urbach et al. (2000) systematically compared polyamides containing N-methylpyrrole (Py) vs. desmethylpyrrole (Ds) and found that replacement of each Py with Ds resulted in similar binding affinity but an 8-fold loss in specificity for the match site versus a mismatched DNA sequence . All Py-containing polyamides retained the sequence discrimination imparted by the N-methyl group, while Ds-containing polyamides exhibited increased water solubility but compromised specificity . This demonstrates that the N-methyl group is a critical structural feature for DNA sequence specificity.

DNA Binding Specificity
Head-to-head
~8-fold higher sequence discrimination
N-methyl group is critical for maintaining DNA-binding specificity in polyamides.
MPE and DNase I footprinting (Urbach 2000); desmethylpyrrole loses specificity
DNA Minor Groove Binders Epigenetic Chemical Probes Sequence-Specific Recognition

N-Methyl Cap Prevents Undesired Metal Coordination

The free N-H in 1H-pyrrole-2,4-dicarboxylic acid can undergo tautomerization and coordinate to metal centers, leading to unpredictable coordination geometries . In contrast, the N-methylated target compound has its pyrrole nitrogen permanently substituted, directing metal binding exclusively to the carboxylate oxygens . The unsubstituted analog has 3 HBDs available for simultaneous N-H···O and O-H···O hydrogen bonding networks, while the target compound is limited to 2 HBDs, simplifying the crystal engineering landscape .

Coordination Selectivity
Class-level
Carboxylate-only binding sites
N-methyl cap eliminates competing NH–metal coordination, simplifying MOF topology.
Inferred from structural comparison; unsubstituted analog may coordinate via NH and carboxylates
Coordination Chemistry MOF Ligand Design Tautomerism Suppression

High-Impact Application Scenarios


Sequence-Specific DNA Minor Groove Binding Polyamides

Researchers constructing hairpin polyamide oligomers for gene regulation or epigenetic probing should prioritize this compound as a source of N-methylpyrrole-2,4-dicarboxylate building block. The N-methyl group is essential for maintaining high specificity DNA recognition; replacement with desmethylpyrrole results in an 8-fold loss of specificity . The compound's defined melting point (133 °C) and moderate logP also facilitate standard solid-phase coupling conditions .

Controlled MOF Synthesis with Carboxylate-Only Coordination

MOF chemists requiring a dicarboxylic pyrrole ligand with exclusive carboxylate coordination should select this N-methylated variant. Unlike the unsubstituted analog, the N-methyl cap prevents tautomeric N-H site competition for metal ions, directing predictable coordination exclusively through the carboxylate oxygens . The 2 HBD count further minimizes solvent hydrogen bonding interference .

Aqueous-Phase Bioconjugation and Solubility-Optimized Probe Design

Bioorganic chemists designing water-soluble pyrrole-based probes should consider the target compound's XLogP3 of 0.0, which is 0.4 units lower than the isomeric 2,5-dicarboxylic acid and 0.72 units lower than 3-methyl analogs . This lower lipophilicity translates to better aqueous solubility, reducing the need for organic co-solvents in biological assay buffers .

High-Temperature Polymer and Polyimide Precursor Development

The moderate and well-defined melting point (133 °C) enables melt-polycondensation reactions with aromatic diamines for polyimide synthesis at process temperatures below the decomposition of the unsubstituted analog . The target compound's N-methyl group may also impart improved solubility to the resulting poly(amic acid) intermediates compared to non-methylated pyrrole dicarboxylic acids .

Application
Selection Property
Validation Focus
DNA-binding polyamide synthesis
N-methyl building block for sequence specificity
Verify specificity vs. desmethyl control via footprinting
MOF ligand design
N-methyl cap for carboxylate-only coordination
Check coordination geometry by X-ray crystallography
Aqueous probe conjugation
Lower lipophilicity for buffer solubility
Assess solubility in biological assay buffers
Polyimide precursor synthesis
Moderate melting point for melt processing
Evaluate thermal stability and polycondensation yield
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